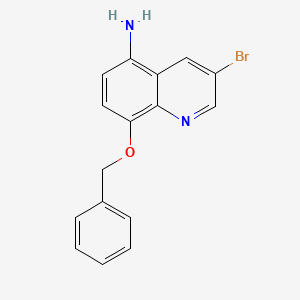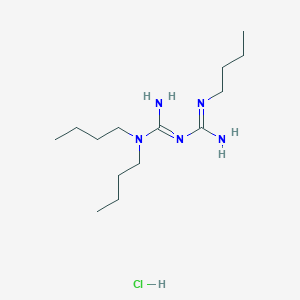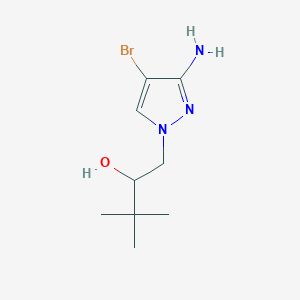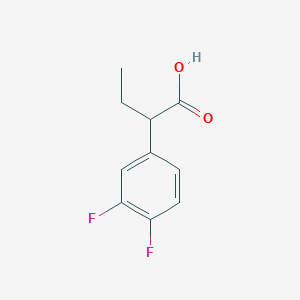
8-(Benzyloxy)-3-bromoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-3-bromoquinolin-5-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 8-(Benzyloxy)-3-bromoquinolin-5-amine typically involves multiple steps. One common method starts with the functionalization of 8-hydroxyquinoline. The hydroxyl group is alkylated using benzyl chloride in the presence of a base to form 8-benzyloxyquinoline. This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS) to yield 8-(Benzyloxy)-3-bromoquinoline. Finally, the amino group is introduced at the 5-position through a nitration-reduction sequence .
Analyse Chemischer Reaktionen
8-(Benzyloxy)-3-bromoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom at the 3-position can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reductions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-3-bromoquinolin-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-3-bromoquinolin-5-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
8-(Benzyloxy)-3-bromoquinolin-5-amine can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 8-(4-(trifluoromethoxy)benzyloxy)-quinoline. While these compounds share a common quinoline core, their substituents at different positions confer unique properties and biological activities. For example, 8-hydroxyquinoline is known for its metal-chelating properties, whereas 8-(4-(trifluoromethoxy)benzyloxy)-quinoline has shown significant antimicrobial activity .
Eigenschaften
Molekularformel |
C16H13BrN2O |
|---|---|
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
3-bromo-8-phenylmethoxyquinolin-5-amine |
InChI |
InChI=1S/C16H13BrN2O/c17-12-8-13-14(18)6-7-15(16(13)19-9-12)20-10-11-4-2-1-3-5-11/h1-9H,10,18H2 |
InChI-Schlüssel |
UCMQREVTELIJDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)N)C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)


![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)







